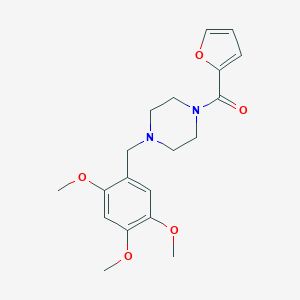
1-(4-Fluorobenzyl)-4,1'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorobenzyl)-4,1'-bipiperidine is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential use in pharmacological research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorobenzyl)-4,1'-bipiperidine is not fully understood. However, it has been shown to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic and anti-addictive properties. It has also been shown to modulate the activity of other neurotransmitter systems, including the serotonin and norepinephrine systems.
Biochemical and Physiological Effects:
1-(4-Fluorobenzyl)-4,1'-bipiperidine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which may contribute to its antipsychotic properties. It has also been shown to reduce the activity of the mesolimbic dopamine system, which is involved in drug addiction. Additionally, it has been shown to reduce inflammation and pain in animal models, suggesting potential analgesic and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-Fluorobenzyl)-4,1'-bipiperidine in lab experiments is its unique properties. It has been shown to exhibit a wide range of biological activities, making it a useful tool for studying the dopamine system and other neurotransmitter systems in the brain. However, one limitation of using 1-(4-Fluorobenzyl)-4,1'-bipiperidine is its potential toxicity. It has been shown to have toxic effects on certain cell types, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on 1-(4-Fluorobenzyl)-4,1'-bipiperidine. One direction is to further investigate its potential use in treating drug addiction. It has been shown to reduce the activity of the mesolimbic dopamine system, which is involved in drug addiction. Another direction is to investigate its potential use in treating other neurological disorders, such as schizophrenia and depression. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis method for 1-(4-Fluorobenzyl)-4,1'-bipiperidine involves the reaction of 4-Fluorobenzyl chloride with piperidine in the presence of a base. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The final product is obtained after purification by recrystallization.
Aplicaciones Científicas De Investigación
1-(4-Fluorobenzyl)-4,1'-bipiperidine has been extensively studied for its potential use in pharmacological research. It has been shown to exhibit a wide range of biological activities, including antipsychotic, analgesic, and anti-inflammatory properties. It has also been studied for its potential use in treating drug addiction and as a tool for studying the dopamine system in the brain.
Propiedades
Nombre del producto |
1-(4-Fluorobenzyl)-4,1'-bipiperidine |
|---|---|
Fórmula molecular |
C17H25FN2 |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
1-[(4-fluorophenyl)methyl]-4-piperidin-1-ylpiperidine |
InChI |
InChI=1S/C17H25FN2/c18-16-6-4-15(5-7-16)14-19-12-8-17(9-13-19)20-10-2-1-3-11-20/h4-7,17H,1-3,8-14H2 |
Clave InChI |
XRGPFLGAOBKDOU-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)F |
SMILES canónico |
C1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-bromophenoxy)ethanone](/img/structure/B248739.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(biphenyl-4-yloxy)ethanone](/img/structure/B248740.png)
![1-[(4-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B248742.png)



![1-[(4-Chlorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B248749.png)

![(4-Methoxyphenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B248753.png)

![1-(3-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248755.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine](/img/structure/B248756.png)
